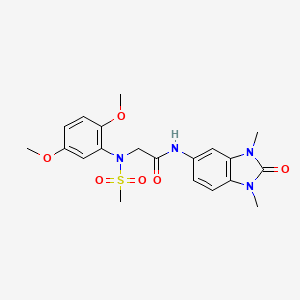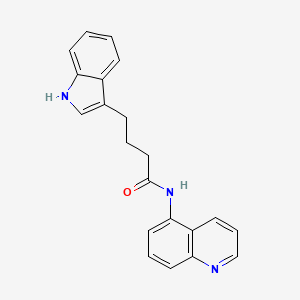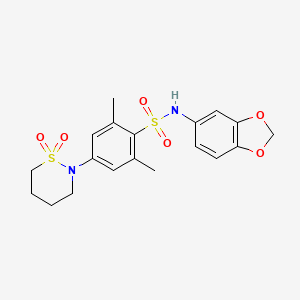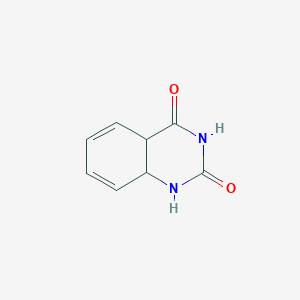![molecular formula C25H32N4O3S B12485659 4-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12485659.png)
4-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-METHYLPROPOXY)BENZOYL]-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiourea core, which is known for its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
The synthesis of 1-[4-(2-METHYLPROPOXY)BENZOYL]-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the Benzoyl Intermediate: This step involves the reaction of 4-(2-methylpropoxy)benzoic acid with a suitable reagent to form the benzoyl intermediate.
Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative by reacting 4-(4-propanoylpiperazin-1-yl)phenylamine with appropriate reagents.
Thiourea Formation: Finally, the benzoyl intermediate and the piperazine derivative are reacted with thiourea under controlled conditions to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-[4-(2-METHYLPROPOXY)BENZOYL]-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
1-[4-(2-METHYLPROPOXY)BENZOYL]-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-METHYLPROPOXY)BENZOYL]-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[4-(2-METHYLPROPOXY)BENZOYL]-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA can be compared with other similar compounds, such as:
Thiourea Derivatives: These compounds share the thiourea core and may have similar chemical reactivity and biological activities.
Piperazine Derivatives: Compounds with the piperazine moiety may exhibit similar pharmacokinetic properties and biological effects.
Benzoyl Derivatives: These compounds share the benzoyl group and may have similar chemical properties and applications.
The uniqueness of 1-[4-(2-METHYLPROPOXY)BENZOYL]-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H32N4O3S |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
4-(2-methylpropoxy)-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C25H32N4O3S/c1-4-23(30)29-15-13-28(14-16-29)21-9-7-20(8-10-21)26-25(33)27-24(31)19-5-11-22(12-6-19)32-17-18(2)3/h5-12,18H,4,13-17H2,1-3H3,(H2,26,27,31,33) |
Clave InChI |
YKZRBIHNJFUTOV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2-Methylbutan-2-yl)-2-(2-nitrophenyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12485600.png)

![1-[4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]-N-methylmethanamine](/img/structure/B12485606.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12485636.png)


![3-Methyl-6-(morpholin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12485654.png)
![2-Chloro-5-{[(4-methylphenyl)acetyl]amino}benzoic acid](/img/structure/B12485655.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485671.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12485673.png)
